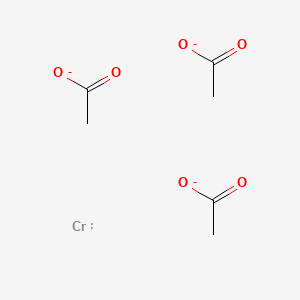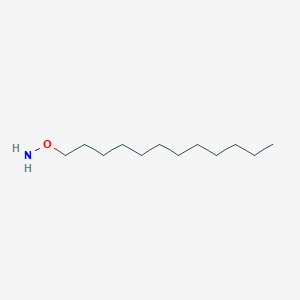![molecular formula C19H18ClNO3 B13899637 (3R)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B13899637.png)
(3R)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid is a complex organic compound belonging to the benzoxazepine family. This compound is characterized by its unique spiro structure, which contributes to its distinct chemical and biological properties. Benzoxazepines are known for their diverse pharmacological activities, making them valuable in medicinal chemistry research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of substituted isoindole derivatives to access the benzoxazepine core . The reaction conditions typically include the use of cyclization agents and solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave heating have been employed to synthesize related benzoxazepine analogs . Additionally, esterification of biologically active salicylanilides with N-protected amino acids has been used to access benzoxazepines .
化学反应分析
Types of Reactions
(3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazepine derivatives, which can exhibit different pharmacological properties.
科学研究应用
(3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying biochemical pathways.
Industry: The compound’s properties make it valuable in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of (3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid involves its interaction with specific molecular targets. The compound can induce cell cycle arrest in cancer cells, particularly in the G2/M phase, leading to cytotoxic effects . This mechanism is mediated through its binding to cellular proteins and disruption of normal cell division processes.
相似化合物的比较
Similar Compounds
2,3-dihydro-1,5-benzoxazepine: This compound shares a similar core structure but differs in its substituents and biological activity.
4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4-piperidine]: Another related compound with a spiro structure, synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone.
Uniqueness
(3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid is unique due to its specific spiro configuration and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity.
属性
分子式 |
C19H18ClNO3 |
|---|---|
分子量 |
343.8 g/mol |
IUPAC 名称 |
(4R)-7-chlorospiro[2,3-dihydro-1H-naphthalene-4,3'-4,5-dihydro-2H-1,5-benzoxazepine]-7'-carboxylic acid |
InChI |
InChI=1S/C19H18ClNO3/c20-14-4-5-15-12(8-14)2-1-7-19(15)10-21-16-9-13(18(22)23)3-6-17(16)24-11-19/h3-6,8-9,21H,1-2,7,10-11H2,(H,22,23)/t19-/m1/s1 |
InChI 键 |
JXZIUGGBWCCSFA-LJQANCHMSA-N |
手性 SMILES |
C1CC2=C(C=CC(=C2)Cl)[C@]3(C1)CNC4=C(C=CC(=C4)C(=O)O)OC3 |
规范 SMILES |
C1CC2=C(C=CC(=C2)Cl)C3(C1)CNC4=C(C=CC(=C4)C(=O)O)OC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13899595.png)
![N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine](/img/structure/B13899602.png)
![4-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13899610.png)


![1-(3-Chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899615.png)


